molecular formula C12H21N7 B4226879 [4-(Ethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]-propan-2-ylcyanamide

[4-(Ethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]-propan-2-ylcyanamide

Cat. No.: B4226879
M. Wt: 263.34 g/mol
InChI Key: JVUMDAHCCVBQLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(Ethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]-propan-2-ylcyanamide is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes ethylamino and isopropylamino groups attached to a triazine ring, along with an isopropylcyanamide group

Properties

IUPAC Name

[4-(ethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]-propan-2-ylcyanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N7/c1-6-14-10-16-11(15-8(2)3)18-12(17-10)19(7-13)9(4)5/h8-9H,6H2,1-5H3,(H2,14,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVUMDAHCCVBQLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)N(C#N)C(C)C)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Ethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]-propan-2-ylcyanamide typically involves multiple steps, starting with the preparation of the triazine ring. One common method involves the reaction of cyanuric chloride with ethylamine and isopropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained at around 0-5°C to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to maintain precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This ensures consistent product quality and scalability for commercial applications .

Chemical Reactions Analysis

Types of Reactions

[4-(Ethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]-propan-2-ylcyanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [4-(Ethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]-propan-2-ylcyanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for developing new therapeutic agents for various diseases .

Medicine

In medicine, this compound is being investigated for its potential use in cancer treatment. Its mechanism of action involves inhibiting key enzymes involved in cancer cell proliferation, making it a promising candidate for targeted therapy .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of [4-(Ethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]-propan-2-ylcyanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby disrupting the biochemical pathways involved. This inhibition can lead to the suppression of disease-related processes, such as cancer cell proliferation or inflammation .

Comparison with Similar Compounds

Similar Compounds

  • [4-(methylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]isopropylcyanamide
  • [4-(ethylamino)-6-(methylamino)-1,3,5-triazin-2-yl]isopropylcyanamide
  • [4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]methylcyanamide

Uniqueness

Compared to similar compounds, [4-(Ethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]-propan-2-ylcyanamide exhibits unique properties due to the presence of both ethylamino and isopropylamino groups. This dual substitution enhances its reactivity and selectivity in various chemical reactions, making it a versatile compound for research and industrial applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(Ethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]-propan-2-ylcyanamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
[4-(Ethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]-propan-2-ylcyanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.